Vanilloid Receptor (VR1/TRPV1) Ligand Affinity: 3,4-Dimethylbenzyl Moiety Enables 62-Fold Higher Potency than Capsaicin
The 3,4-dimethylbenzyl pharmacophore confers substantially enhanced binding affinity at the vanilloid receptor VR1 (TRPV1). The compound JYL827, which incorporates the N-(3,4-dimethylbenzyl) moiety, exhibited a Ki of 29.3 ± 7.6 nM in competitive binding assays against [3H]resiniferatoxin [1]. This represents a 62-fold improvement in affinity relative to the endogenous ligand capsaicin, which showed a Ki of 1810 ± 270 nM under identical assay conditions [1].
| Evidence Dimension | Binding affinity (Ki) at rat vanilloid receptor VR1 |
|---|---|
| Target Compound Data | Ki = 29.3 ± 7.6 nM (JYL827 containing N-(3,4-dimethylbenzyl) group) |
| Comparator Or Baseline | Capsaicin: Ki = 1810 ± 270 nM |
| Quantified Difference | Approximately 62-fold higher affinity (lower Ki value) for the 3,4-dimethylbenzyl-containing compound |
| Conditions | [3H]resiniferatoxin competitive binding assay; rat VR1 heterologously expressed in CHO cells |
Why This Matters
Users requiring validated TRPV1-targeting scaffolds should procure 3,4-dimethylbenzylamine hydrochloride specifically, as the 3,4-dimethyl substitution pattern has been peer-review validated as a high-affinity pharmacophore essential for nanomolar target engagement.
- [1] Wang Y, et al. High-affinity partial agonists of the vanilloid receptor. Mol Pharmacol. 2003;64(2):325-333. View Source
